molecular formula C10H12O4 B8556674 2,3-Dihydroxy-5-isopropyl-benzoic acid

2,3-Dihydroxy-5-isopropyl-benzoic acid

Cat. No.: B8556674
M. Wt: 196.20 g/mol
InChI Key: LSTBDNHEYILKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-5-isopropyl-benzoic acid is a substituted benzoic acid derivative intended for research and development applications. This compound features a benzoic acid core functionalized with adjacent hydroxyl groups at the 2 and 3 positions and an isopropyl group at the 5 position, a structure that may be of significant interest in medicinal chemistry and organic synthesis. Similar dihydroxybenzoic acid isomers are known to exhibit iron-chelating and antimicrobial properties, suggesting potential research applications in these areas . Furthermore, molecular docking studies on various benzoic acid derivatives indicate that such compounds can be investigated for their binding affinity to viral proteases, including the main protease (Mpro) of SARS-CoV-2, highlighting their relevance in antiviral research . The mechanism of action for compounds of this class often involves interactions with enzyme active sites or metal ions; for instance, the catechol-like structure of the 2,3-dihydroxy motif is known to strongly complex iron centers . Researchers can explore this molecule as a building block for synthesizing more complex molecules or as a candidate in biochemical assays. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,3-dihydroxy-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,11-12H,1-2H3,(H,13,14)

InChI Key

LSTBDNHEYILKFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of 2,3-Dihydroxy-5-isopropyl-benzoic acid and key analogs:

Compound Substituents Molecular Formula Key Applications
2,3-Dihydroxy-5-isopropyl-benzoic acid 2-OH, 3-OH, 5-isopropyl C₁₀H₁₂O₄ Limited data in provided evidence; hypothesized roles in chelation or drug design.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 3-OH, 4-OH, acrylic acid side chain C₉H₈O₄ Pharmacological research (antioxidant), food additives, cosmetics, synthetic precursors .
Gentisic Acid (2,5-Dihydroxybenzoic acid) 2-OH, 5-OH C₇H₆O₄ Anti-inflammatory agent, metabolite of aspirin, used in polymer synthesis.
Protocatechuic Acid (3,4-Dihydroxybenzoic acid) 3-OH, 4-OH C₇H₆O₄ Antimicrobial, anticancer, and neuroprotective applications.
Key Observations:
  • Substituent Positioning : The isopropyl group in 2,3-Dihydroxy-5-isopropyl-benzoic acid introduces steric hindrance and lipophilicity, differentiating it from caffeic acid (acrylic acid side chain) and gentisic acid (simpler dihydroxy structure). This may influence solubility and receptor binding.
  • Functional Diversity : Caffeic acid’s acrylic acid group enhances its role as a precursor in polymer chemistry , while gentisic acid’s dual hydroxyl groups favor radical scavenging. The isopropyl group in the target compound could modulate membrane permeability or stability.

Pharmacological and Industrial Relevance

  • Caffeic Acid : Extensively used in supplements, beverages, and cosmetics due to its antioxidant properties . It also serves as a precursor for synthesizing bioactive molecules like ferulic acid.

Q & A

Q. What are the standard synthetic routes for 2,3-Dihydroxy-5-isopropyl-benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Common synthetic approaches include esterification of the phenolic hydroxyl groups followed by selective hydrolysis, or direct carboxylation of a pre-functionalized aromatic precursor. Optimization involves adjusting catalysts (e.g., acidic or basic conditions), temperature (60–120°C), and solvent systems (polar aprotic solvents like DMF). For example, Zheng et al. (2008) demonstrated that controlled stepwise deprotection of hydroxyl groups in similar benzoic acid derivatives improves yield by minimizing side reactions . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2,3-Dihydroxy-5-isopropyl-benzoic acid?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve hydroxyl and isopropyl group positions. Aromatic proton splitting patterns confirm substitution (e.g., para vs. ortho isomers).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient elution (water:acetonitrile with 0.1% formic acid) separates polar impurities.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-H]⁻ at m/z 209.08).
    Cross-referencing with databases like PubChem ensures structural consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 2,3-Dihydroxy-5-isopropyl-benzoic acid across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). To address this:
  • Replicate Experiments : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays.
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for covariates like pH or temperature.
  • Control Variables : Ahn et al. (2015) emphasized rigorous documentation of experimental parameters (e.g., incubation time, buffer composition) to isolate confounding factors . Qualitative frameworks for data reconciliation, such as iterative hypothesis testing, are also recommended .

Q. What in silico strategies are recommended to predict the interaction of 2,3-Dihydroxy-5-isopropyl-benzoic acid with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina model ligand binding to active sites (e.g., cyclooxygenase-2). Use SMILES strings (e.g., O=C(O)C1=CC(=C(C(O)C1)C(C)C)O) to generate 3D conformers .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability under physiological conditions (e.g., 310 K, 1 atm).
  • Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding affinities. Validate predictions with in vitro assays (e.g., SPR or ITC).

Q. How can researchers design experiments to investigate the antioxidant mechanism of 2,3-Dihydroxy-5-isopropyl-benzoic acid?

  • Methodological Answer :
  • ROS Scavenging Assays : Use DPPH or ABTS radicals to measure IC₅₀ values. Compare kinetics (pseudo-first-order models) to reference antioxidants like ascorbic acid.
  • Electrochemical Analysis : Cyclic voltammetry identifies redox potentials, correlating with electron-donating capacity of phenolic groups.
  • Gene Expression Profiling : qPCR or RNA-seq quantifies downstream antioxidant genes (e.g., Nrf2 pathway). Control for solvent effects (e.g., DMSO ≤0.1%) .

Data Contradiction Analysis Framework

Adapted from qualitative research methodologies :

StepActionExample Application
1.Identify discrepanciesCompare IC₅₀ values from DPPH vs. FRAP assays.
2.Re-examine protocolsCheck solvent purity or incubation time variations.
3.Triangulate dataCross-validate with computational predictions (e.g., DFT calculations).
4.Iterate hypothesesTest if metal chelation influences antioxidant activity.

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